

4-Benzyloxyindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxyindole

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Abstract

4-Benzyloxyindole is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining an indole nucleus with a protective benzyl group, make it a valuable precursor for a wide range of biologically active molecules. This document provides an in-depth overview of **4-Benzyloxyindole**, including its chemical synonyms and identifiers, detailed experimental protocols for its synthesis, and its applications in the development of novel therapeutic agents. While quantitative biological data for **4-benzyloxyindole** itself is limited in publicly available literature, this guide presents data for closely related derivatives to highlight its potential in medicinal chemistry.

Chemical Identity and Synonyms

4-Benzyloxyindole is known by several alternative names and chemical identifiers, which are crucial for accurate database searches and procurement.

Identifier Type	Value	Reference
Systematic Name	4-(Benzyloxy)-1H-indole	[1][2]
CAS Number	20289-26-3	[1][2]
Molecular Formula	C ₁₅ H ₁₃ NO	[1][2]
Molecular Weight	223.27 g/mol	[1][2]
Synonyms	4-Benzyloxy-1H-indole, NSC 92539, 4-(Phenylmethoxy)-1H-indole	[1][2]
PubChem CID	88465	[1]
MDL Number	MFCD00047200	[1]

Experimental Protocols

Synthesis of 4-Benzyloxyindole

A robust and high-yield synthesis of **4-Benzyloxyindole** has been well-documented.[1] The following protocol is adapted from a literature procedure.[1]

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

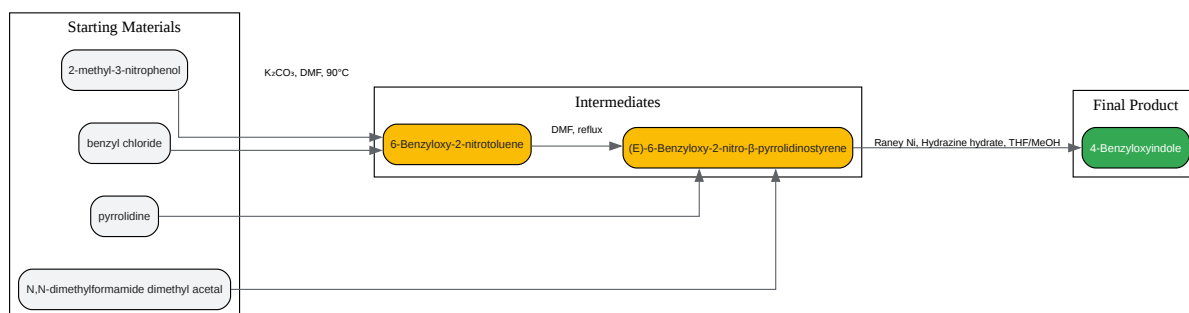
- A mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is stirred and heated at 90°C for 3 hours.
- The majority of the DMF is removed under reduced pressure using a rotary evaporator.
- The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted three times with 800 mL of ether.
- The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to yield 6-benzyloxy-2-nitrotoluene as a yellowish solid.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

- To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).
- The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.
- Volatile components are removed on a rotary evaporator. The red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol.
- The solution is concentrated to approximately 1.40 L on a steam bath and then cooled to 5°C to yield the product.

Step 3: Reductive Cyclization to **4-Benzyloxyindole**

- To a stirred solution of (E)-6-benzyloxy-2-nitro- β -pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel followed by 44 mL (0.75 mol) of 85% hydrazine hydrate.
- A vigorous evolution of gas will be observed, and the solution color will turn from red to dark brown within 10 minutes, with the temperature rising to approximately 46°C.
- An additional 44 mL of 85% hydrazine hydrate is added after 30 minutes and again 1 hour later. The temperature is maintained between 45 and 50°C with a water bath during the reaction and for 2 hours after the final addition.
- After cooling to room temperature, the catalyst is removed by filtration through Celite and washed with methylene chloride.
- The filtrate is evaporated, and the residue is dried by co-evaporation with toluene.
- The crude product is purified by column chromatography on silica gel using a toluene-cyclohexane (1:1) eluent, followed by crystallization from toluene-cyclohexane to afford **4-benzyloxyindole** as white prisms.

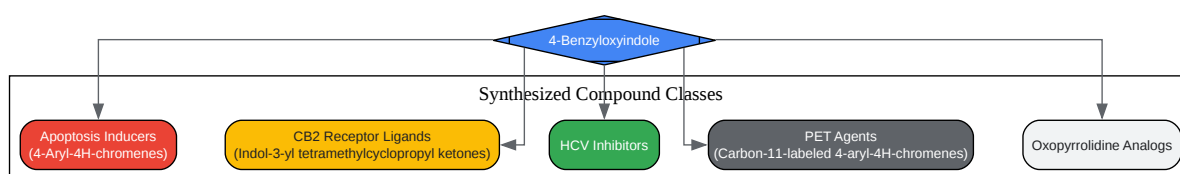


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Caption: Synthetic workflow for **4-Benzyloxyindole**.

Applications in Organic Synthesis

4-Benzyloxyindole is a versatile intermediate for the synthesis of various classes of compounds with potential therapeutic applications.[3]



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Caption: Synthetic applications of **4-Benzyloxyindole**.

Biological Activity of Related Indole Derivatives

While specific quantitative biological data for **4-benzyloxyindole** is not readily available in the reviewed literature, studies on closely related benzyloxyindole derivatives demonstrate the potential of this scaffold in drug discovery.

Anticancer Activity

A study on platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid revealed significant anticancer activity.[4][5] The GI₅₀ values for one of the most potent complexes, 56-5B3A, are presented below.

Cell Line	Cancer Type	GI ₅₀ (nM)
HT29	Colon	1.2 ± 0.1
A2780	Ovarian	1.5 ± 0.2
ADDP	Ovarian (Cisplatin-resistant)	2.0 ± 0.3
HCT116	Colon	3.5 ± 0.5
U87	Glioblastoma	150 ± 20

Data represents the activity of a platinum complex containing a 5-benzyloxyindole derivative, not **4-benzyloxyindole** itself.

Antimicrobial and Antifungal Activity

Derivatives of benzyloxyindole have shown promising activity against microbial and fungal pathogens. For instance, 7-benzyloxyindole was found to effectively inhibit biofilm formation of *Candida albicans* at a concentration of 0.02 mM (4.5 µg/ml) without affecting the growth of planktonic cells.[6] This suggests a potential antivirulence mechanism.

Conclusion

4-Benzyloxyindole is a valuable and versatile chemical entity for synthetic and medicinal chemists. Its established synthesis provides a reliable route to this important building block. While direct biological activity data for **4-benzyloxyindole** is sparse, the demonstrated potent

activities of its close derivatives in anticancer and antifungal applications underscore the significance of the benzyloxyindole scaffold in the design and development of new therapeutic agents. Further investigation into the direct biological profile of **4-benzyloxyindole** and the expansion of its use in the synthesis of novel compound libraries are warranted to fully exploit its potential in drug discovery.

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